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trifluoromethanesulfonate

Cat. No.: B1348846 Get Quote

Introduction

4-Chlorophenyl trifluoromethanesulfonate, a member of the aryl triflate class of organic

compounds, serves as a valuable intermediate in various chemical syntheses, particularly in

cross-coupling reactions. A thorough understanding of its structural and electronic properties is

paramount for its effective utilization. This technical guide provides a comprehensive overview

of the spectroscopic data for 4-Chlorophenyl trifluoromethanesulfonate, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed

experimental protocols are presented to aid researchers in the replication and verification of

these findings.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 4-Chlorophenyl
trifluoromethanesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Data
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The ¹H NMR spectrum of 4-Chlorophenyl trifluoromethanesulfonate in deuterated

chloroform (CDCl₃) exhibits two distinct signals in the aromatic region, corresponding to the two

sets of chemically non-equivalent protons on the phenyl ring.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.43 - 7.41 Doublet 2H Ar-H

7.24 - 7.22 Doublet 2H Ar-H

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

spectrum of 4-Chlorophenyl trifluoromethanesulfonate in CDCl₃ shows signals for the

aromatic carbons and the trifluoromethyl carbon.

Chemical Shift (δ) ppm Assignment

147.9 C-O

134.3 C-Cl

130.3 Ar-C

123.5 Ar-C

122.7 Ar-C

120.3 Ar-C

117.2 Ar-C

114.0 CF₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Chlorophenyl trifluoromethanesulfonate is expected to show characteristic

absorption bands for the triflate group, the aromatic ring, and the carbon-chlorine bond.
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Wavenumber (cm⁻¹) Intensity Functional Group

3100 - 3000 Medium Aromatic C-H Stretch

1600 - 1475 Medium to Weak Aromatic C=C Stretch

1420 - 1380 Strong
S=O Asymmetric Stretch

(Triflate)

1250 - 1210 Strong
S=O Symmetric Stretch

(Triflate)

1210 - 1140 Strong C-F Stretch (Triflate)

1100 - 1000 Strong S-O-C Stretch (Triflate)

850 - 550 Medium C-Cl Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For 4-Chlorophenyl trifluoromethanesulfonate (C₇H₄ClF₃O₃S), the exact mass is

259.952177 g/mol .[1]

m/z Relative Abundance Assignment

259.95 High [M]⁺ (Molecular Ion)

127.00 Moderate [C₆H₄Cl]⁺

111.00 Moderate [C₆H₄Cl-O]⁺

133.00 Moderate [CF₃SO₂]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation:
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Accurately weigh 10-20 mg of 4-Chlorophenyl trifluoromethanesulfonate.[2]

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2][3]

Transfer the solution to a clean, dry 5 mm NMR tube.[2]

Ensure the sample height in the tube is adequate for the spectrometer.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse experiment.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

Instrument Parameters (¹³C NMR):

Spectrometer: 101 MHz or corresponding frequency for the available ¹H field strength.

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of ¹³C.[4]

Spectral Width: 0 to 220 ppm.
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Temperature: 298 K.

IR Spectroscopy
Sample Preparation (Thin Film Method):

Dissolve a small amount (a few milligrams) of 4-Chlorophenyl
trifluoromethanesulfonate in a volatile solvent such as dichloromethane or acetone.

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[5]

Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.[5]

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.[6]

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean salt plate should be acquired and subtracted from the

sample spectrum.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 4-Chlorophenyl trifluoromethanesulfonate (approximately 1

mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

Instrument Parameters (Electron Ionization - EI):

Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion

probe MS.
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Ionization Mode: Electron Ionization (EI).[7]

Ionization Energy: 70 eV.[8]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

For GC-MS, an appropriate GC column and temperature program must be selected to

ensure proper separation and elution of the compound.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Chlorophenyl trifluoromethanesulfonate.
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Caption: Workflow for the spectroscopic characterization of 4-Chlorophenyl
trifluoromethanesulfonate.

Safety Information
4-Chlorophenyl trifluoromethanesulfonate should be handled with care in a well-ventilated

area, and appropriate personal protective equipment (PPE), including gloves and safety

glasses, should be worn.[5] It is classified as an irritant, causing skin and serious eye irritation,

and may cause respiratory irritation.[5] In case of contact with skin or eyes, rinse immediately

with plenty of water. Store the compound in a tightly closed container in a cool, dry place.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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